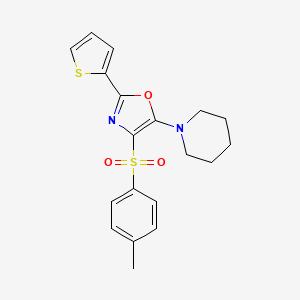

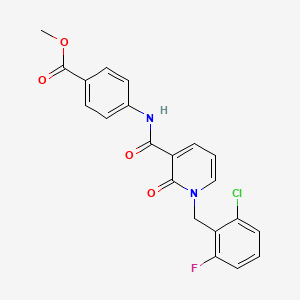

![molecular formula C20H18N6O4S B2393181 2-{[3-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide CAS No. 1116071-36-3](/img/structure/B2393181.png)

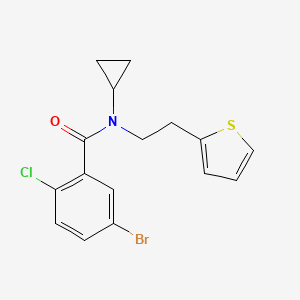

2-{[3-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[3-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide is a useful research compound. Its molecular formula is C20H18N6O4S and its molecular weight is 438.46. The purity is usually 95%.

BenchChem offers high-quality 2-{[3-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[3-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

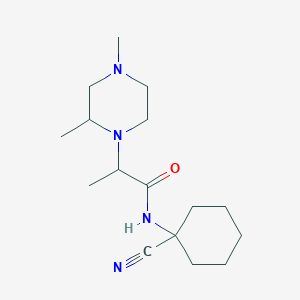

Nitrogen-containing heteroarene units are commonly found in natural products and biologically active synthetic compounds. Triazole derivatives, due to their structural characteristics, exhibit a variety of biological effects and are valuable for binding with target molecules. Among these, β-azolyl ketones constitute a family of compounds with potential interest. In this context, the compound of interest, 1- (3,4-dimethoxyphenyl)-3- (4-methoxyphenyl)-3- (1H-1,2,4-triazol-1-yl)propan-1-one, has been synthesized and studied .

Synthesis and Green Metrics

The preparation of 1- (3,4-dimethoxyphenyl)-3- (4-methoxyphenyl)-3- (1H-1,2,4-triazol-1-yl)propan-1-one involves two key synthetic reactions:

- Preparation of Chalcone : The compound 1- (3,4-dimethoxyphenyl)-3- (4-methoxyphenyl)prop-2-enone is prepared by mixing 4-methoxybenzaldehyde and 3,4- (dimethoxy)phenyl methyl ketone in the presence of a catalytic amount of sodium hydroxide .

- Triazole Michael-Addition to Chalcone : The triazole ring is added to the chalcone using a Michael addition reaction. The methodology demonstrates good green metrics, emphasizing sustainability in organic synthesis .

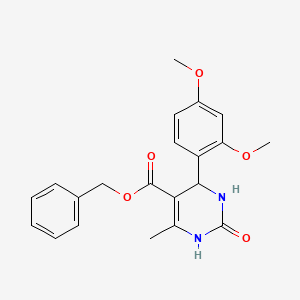

Potential Bioactivity

The compound’s unique structure makes it a potential bioactive agent. While further studies are needed, its stability and ability to bind to “privileged structures” through hydrogen bonding suggest promising applications.

- Anticancer Properties : Given the compound’s structure and potential bioactivity, it may exhibit selective effects against cancer cell lines .

- Anti-Inflammatory and Analgesic Activities : Similar compounds have shown anti-inflammatory and analgesic properties, making this compound worth investigating .

- Fungicide, Bactericide, and Herbicide Formulations : The family of 3-aryl-3-triazolylpropiophenones, to which this compound belongs, has been described as efficient components in these formulations .

- Fluorescent Properties : Investigate its spectroscopic behaviors, especially fluorescence, which could have applications in imaging or sensing .

properties

IUPAC Name |

2-[3-(3,4-dimethoxyphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(1H-1,2,4-triazol-5-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N6O4S/c1-29-15-8-7-12(9-16(15)30-2)26-18(28)13-5-3-4-6-14(13)23-20(26)31-10-17(27)24-19-21-11-22-25-19/h3-9,11H,10H2,1-2H3,(H2,21,22,24,25,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXMVBKCGSUNURS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=NC=NN4)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N6O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[3-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide | |

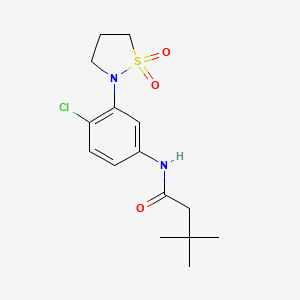

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]phenyl}-2-phenoxypropanamide](/img/structure/B2393101.png)

![N-{2-[(2-methyl-1,2,3,4-tetrahydroquinolin-8-yl)oxy]ethyl}acetamide](/img/structure/B2393102.png)

![5-(4-Benzhydrylpiperazin-1-yl)-7-chloro-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2393115.png)